N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2-(4-phenylmethoxyphenoxy)propanamide
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Overview
Description
N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2-(4-phenylmethoxyphenoxy)propanamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2-(4-phenylmethoxyphenoxy)propanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the imine bond and the subsequent coupling reactions to introduce the phenylmethoxy and phenoxy groups. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2-(4-phenylmethoxyphenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenylmethoxy and phenoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield alcohols or amines.
Scientific Research Applications
N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2-(4-phenylmethoxyphenoxy)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2-(4-phenylmethoxyphenoxy)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of gene expression.
Properties
CAS No. |
764655-50-7 |
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Molecular Formula |
C25H26N2O5 |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2-(4-phenylmethoxyphenoxy)propanamide |
InChI |
InChI=1S/C25H26N2O5/c1-3-30-24-15-20(9-14-23(24)28)16-26-27-25(29)18(2)32-22-12-10-21(11-13-22)31-17-19-7-5-4-6-8-19/h4-16,18,28H,3,17H2,1-2H3,(H,27,29)/b26-16+ |
InChI Key |
ZOLNTHJVYXCLCH-WGOQTCKBSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(C)OC2=CC=C(C=C2)OCC3=CC=CC=C3)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C(C)OC2=CC=C(C=C2)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
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